2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one
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Overview
Description
2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to an oxygen atom and a nitrogen atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of heptylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then cyclized to form the desired oxazaphosphinanone ring structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazaphosphinanone to its corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is the reactive center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-1,3-dioxepane: Similar in structure but lacks the phosphorus atom.
2-Heptyl-3-hydroxy-4(1H)-quinolone: Contains a quinolone ring instead of an oxazaphosphinanone ring.
2-Heptyl-1,3-benzoxazole: Features a benzoxazole ring, differing in both structure and reactivity.
Uniqueness
2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
391640-23-6 |
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Molecular Formula |
C10H22NO2P |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-heptyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C10H22NO2P/c1-2-3-4-5-6-10-14(12)11-8-7-9-13-14/h2-10H2,1H3,(H,11,12) |
InChI Key |
UTGYUOSMQSJOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCP1(=O)NCCCO1 |
Origin of Product |
United States |
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